Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate
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Overview
Description
Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate is a heterocyclic compound featuring a fused bicyclic structure. This compound is part of the pyrazolo[4,3-c]pyrazole family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate typically involves hydrazine condensations and C–N Ullmann-type cross-coupling reactions with microwave activation . Additionally, chemoselective bromination followed by Suzuki–Miyaura cross-coupling reactions can be employed to produce various modulated heterobicycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and receptor interactions, leading to various biological responses .
Comparison with Similar Compounds
Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate can be compared with other similar compounds such as:
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazines
- Pyrazolo[3,4-b][1,4]thiazines
These compounds share similar structural features but differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Biological Activity
Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological properties that make it a candidate for further research in drug development.
Basic Information
Property | Value |
---|---|
Molecular Formula | C5H5N5O4 |
Molecular Weight | 197.11 g/mol |
IUPAC Name | This compound |
CAS Number | 161155-31-3 |
Structural Characteristics
The compound features a nitro group and a carboxylate moiety, contributing to its reactivity and potential biological activity. The presence of these functional groups may play a crucial role in interacting with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit the growth of various cancer cell lines.
- Case Study 1 : A study reported that pyrazole derivatives exhibited significant cytotoxicity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (glioma) cell lines. The compound showed an IC50 value of 12.50 µM against SF-268 cells, indicating moderate potency .
- Case Study 2 : Another investigation into related pyrazolo compounds found that certain derivatives demonstrated IC50 values as low as 0.01 µM against MCF7 cells, suggesting high efficacy .
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may act by inhibiting specific kinases involved in cell proliferation or apoptosis pathways.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives are also being explored for their anti-inflammatory effects. These compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Summary of Biological Activities
Properties
CAS No. |
161155-33-5 |
---|---|
Molecular Formula |
C6H5N5O4 |
Molecular Weight |
211.14 g/mol |
IUPAC Name |
methyl 3-nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-6-carboxylate |
InChI |
InChI=1S/C6H5N5O4/c1-15-6(12)4-2-3(8-9-4)5(10-7-2)11(13)14/h1H3,(H,7,10)(H,8,9) |
InChI Key |
UCVJGULVAOCFTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=C(NN=C21)[N+](=O)[O-] |
Origin of Product |
United States |
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